molecular formula C20H25NO2 B5261754 4-butoxy-N-(2-phenylpropyl)benzamide

4-butoxy-N-(2-phenylpropyl)benzamide

Cat. No.: B5261754
M. Wt: 311.4 g/mol
InChI Key: IUZWFZGBUAFIIV-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-phenylpropyl)benzamide is an organic compound with the molecular formula C20H25NO2 It is a benzamide derivative characterized by the presence of a butoxy group and a phenylpropyl group attached to the benzamide core

Properties

IUPAC Name

4-butoxy-N-(2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-4-14-23-19-12-10-18(11-13-19)20(22)21-15-16(2)17-8-6-5-7-9-17/h5-13,16H,3-4,14-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZWFZGBUAFIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-phenylpropyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-phenylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group for nucleophilic attack by the amine.

Industrial Production Methods

Industrial production methods for 4-butoxy-N-(2-phenylpropyl)benzamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide core allows for substitution reactions, where functional groups can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-(2-phenylpropyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2-phenylethyl)benzamide
  • 4-butoxy-N-(2-phenylmethyl)benzamide
  • 4-butoxy-N-(2-phenylpropyl)aniline

Uniqueness

4-butoxy-N-(2-phenylpropyl)benzamide is unique due to its specific structural features, such as the butoxy group and the phenylpropyl group attached to the benzamide core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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